7-(4-chlorophenyl)-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
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Overview
Description
7-(4-chlorophenyl)-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl piperazine moiety, and a triazolopyrazine core
Preparation Methods
The synthesis of 7-(4-chlorophenyl)-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the triazolopyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, typically using a chlorinated aromatic compound and a suitable base.
Attachment of the pyridinyl piperazine moiety: This step involves the coupling of the pyridinyl piperazine with the triazolopyrazine core, often using a coupling reagent such as EDCI or DCC.
Final modifications: The final step includes any necessary modifications to achieve the desired functional groups and overall structure.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
7-(4-chlorophenyl)-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(4-chlorophenyl)-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Properties
IUPAC Name |
7-(4-chlorophenyl)-3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN7O2/c25-18-7-9-19(10-8-18)31-16-17-32-21(27-28-23(32)24(31)34)5-3-6-22(33)30-14-12-29(13-15-30)20-4-1-2-11-26-20/h1-2,4,7-11,16-17H,3,5-6,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHZZGOCAMCLHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC3=NN=C4N3C=CN(C4=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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